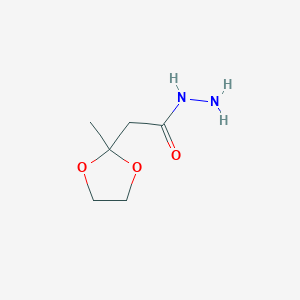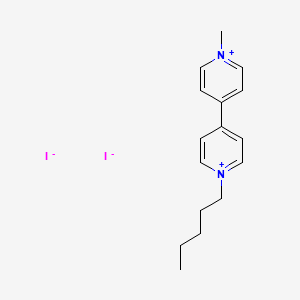
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
描述
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is a quaternary ammonium salt derived from bipyridine. It is known for its strong electron-accepting properties and is often used in various chemical and industrial applications. The compound is characterized by its ability to stabilize radical cations, making it valuable in redox chemistry and other scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide typically involves the quaternization of 4,4’-bipyridine with methyl iodide and pentyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to its neutral form.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Anion exchange reactions can be carried out using silver nitrate or other silver salts.
Major Products Formed
Oxidation: Radical cations.
Reduction: Neutral bipyridinium derivatives.
Substitution: Various bipyridinium salts depending on the substituting anion.
科学研究应用
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in redox reactions and as a stabilizer for radical cations.
Biology: Investigated for its potential use in biological assays and as a probe for studying electron transfer processes.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
作用机制
The compound exerts its effects primarily through its strong electron-accepting properties. It can stabilize radical cations, which are intermediates in many redox reactions. The molecular targets and pathways involved include various electron transfer processes, where the compound acts as an efficient mediator.
相似化合物的比较
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium diiodide: Known for its use as a herbicide (paraquat).
1,1’-Diethyl-4,4’-bipyridinium diiodide: Similar in structure but with different alkyl groups.
1-Methyl-4,4’-bipyridinium iodide: Lacks the pentyl group, affecting its solubility and reactivity.
Uniqueness
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electron-accepting properties. This makes it particularly suitable for applications requiring strong electron acceptors and stable radical cations.
属性
IUPAC Name |
1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUPVYBNFRVQH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996787 | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75337-72-3 | |
| Record name | 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



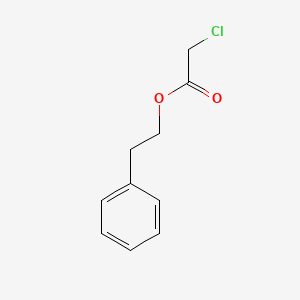
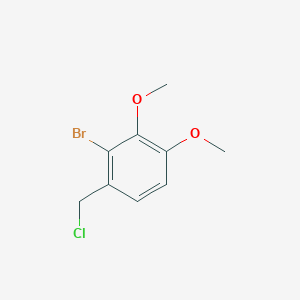
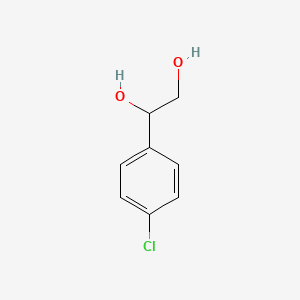
![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)
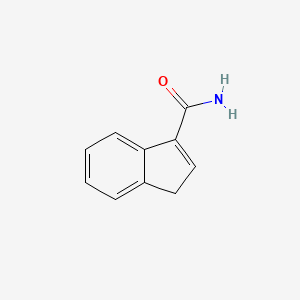


![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)


